Cas no 2377606-02-3 (4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid)
![4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid structure](https://ja.kuujia.com/scimg/cas/2377606-02-3x500.png)
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid 化学的及び物理的性質
名前と識別子
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- 4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid
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- インチ: 1S/C14H24BFO3Si/c1-14(2,3)20(4,5)19-9-8-11-6-7-12(15(17)18)10-13(11)16/h6-7,10,17-18H,8-9H2,1-5H3
- InChIKey: JMRHRYJWAPXVSN-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(B(O)O)=CC=1F)CO[Si](C)(C)C(C)(C)C
じっけんとくせい
- 密度みつど: 1.04±0.1 g/cm3(Predicted)
- ふってん: 369.8±52.0 °C(Predicted)
- 酸性度係数(pKa): 7.58±0.17(Predicted)
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ16613-5g |
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid |
2377606-02-3 | 97% | 5g |
$209.00 | 2024-04-20 | |
A2B Chem LLC | AJ16613-1g |
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid |
2377606-02-3 | 97% | 1g |
$75.00 | 2024-04-20 |
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid 関連文献
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acidに関する追加情報
Research Brief on 4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid (CAS: 2377606-02-3)
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid (CAS: 2377606-02-3) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of protease inhibitors and other therapeutic agents. The presence of both the boronic acid moiety and the tert-butyldimethylsilyl (TBS) protecting group makes it a valuable building block for Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex pharmaceutical compounds.
Recent studies have highlighted the role of this compound in the synthesis of novel kinase inhibitors, which are crucial for targeting cancer pathways. The fluorophenyl group enhances the binding affinity to specific enzyme active sites, while the boronic acid moiety facilitates the formation of reversible covalent bonds with serine or threonine residues in proteases. This dual functionality makes 4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid a promising candidate for the development of next-generation therapeutics with improved selectivity and potency.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a precursor for the synthesis of BTK (Bruton's tyrosine kinase) inhibitors. The study demonstrated that the incorporation of the fluorophenylboronic acid scaffold led to enhanced pharmacokinetic properties, including improved oral bioavailability and metabolic stability. These findings underscore the compound's potential in addressing unmet medical needs in oncology and autoimmune diseases.
Another significant application of 4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid lies in the field of proteolysis-targeting chimeras (PROTACs). Recent advancements in targeted protein degradation have leveraged boronic acid-containing compounds to design heterobifunctional molecules that can recruit E3 ubiquitin ligases to specific protein targets. The TBS-protected hydroxyethyl group in this compound provides a handle for further functionalization, enabling the construction of complex PROTACs with tailored properties.
From a synthetic chemistry perspective, the stability and reactivity of this compound have been extensively studied. The TBS group offers protection for the hydroxyethyl moiety during multi-step syntheses, while the boronic acid can be selectively activated for cross-coupling reactions. Recent optimization studies have focused on improving the yield and purity of this intermediate, with novel purification techniques such as flash chromatography and recrystallization being employed to meet the stringent requirements of pharmaceutical manufacturing.
In conclusion, 4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid (CAS: 2377606-02-3) represents a critical building block in modern drug discovery. Its unique chemical properties and versatility in synthetic applications make it indispensable for the development of innovative therapeutics. Ongoing research continues to explore its potential in new therapeutic areas, solidifying its position as a valuable tool in the medicinal chemist's arsenal.
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